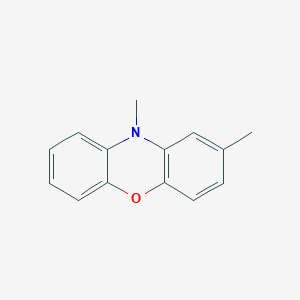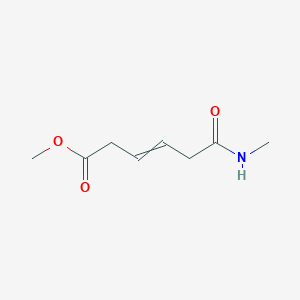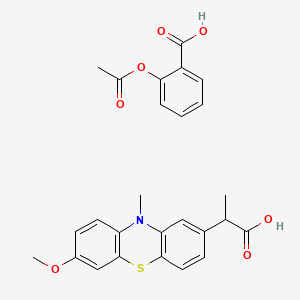![molecular formula C8H11N5O2 B14473216 N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine CAS No. 65224-82-0](/img/structure/B14473216.png)
N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.
準備方法
The synthesis of N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,3-diaminopyrimidine with a nitroalkene in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
化学反応の分析
N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).
Medicine: Explored for its anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine involves the inhibition of specific enzymes such as PI3K and HDAC. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression .
類似化合物との比較
N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine can be compared with other similar compounds such as:
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-c]pyrimidin-5(6H)-ones: Known for their xanthine oxidase inhibition activity.
Imidazo[1,2-a]pyridines: Widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target enzymes and pathways, making it a valuable compound for drug development .
特性
CAS番号 |
65224-82-0 |
|---|---|
分子式 |
C8H11N5O2 |
分子量 |
209.21 g/mol |
IUPAC名 |
N,7-dimethyl-8-nitro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-imine |
InChI |
InChI=1S/C8H11N5O2/c1-5-6(13(14)15)7-10-3-4-12(7)8(9-2)11-5/h10H,3-4H2,1-2H3 |
InChIキー |
NFOIDCDLSHLFKM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC)N2CCNC2=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)

![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)


![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)



![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)



